Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIWRZHBODATL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(4-methylphenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-(4-methylphenyl)prop-2-enoic acid or corresponding ketones.
Reduction: 2-methyl-3-(4-methylphenyl)propan-2-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group in the target compound enhances electron density at the phenyl ring, favoring electrophilic substitutions. In contrast, the nitro group in Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate deactivates the ring, reducing reactivity toward electrophiles but increasing stability under oxidative conditions.
Steric and Conformational Effects: The syn-periplanar conformation across the C=C bond in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate ensures planarity, facilitating π-π stacking in crystal lattices. The methyl substituent in the target compound may induce slight steric hindrance, affecting packing efficiency.
Synthetic Utility: Mizoroki-Heck reactions with methyl acrylate derivatives yield high-purity α,β-unsaturated esters (85–99% yields) . The target compound’s methyl group may reduce steric clash compared to bulkier substituents, improving reaction efficiency.
Thermodynamic and Physicochemical Properties
While thermodynamic data for the target compound is absent in the evidence, analogs provide insights:
- Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives exhibit heat capacities of 78–370 K, with phase transitions influenced by hydrogen bonding . The 4-methylphenyl group in the target compound likely reduces polarity compared to furan derivatives, lowering melting points.
- Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is a stable solid, whereas propargyloxy- and SF₅-substituted analogs are oils, indicating that electron-withdrawing groups enhance crystallinity .
Biological Activity
Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate, an organic compound with the molecular formula C13H16O2, has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound is classified as an ester derived from 2-methyl-3-(4-methylphenyl)prop-2-enoic acid and ethanol. It features a prop-2-enoate backbone with a methyl group and a para-methylphenyl substituent.
- Molecular Weight : Approximately 204.27 g/mol.
- SMILES Notation :
C=CC(C)(C)C1=CC=C(C)C=C1.
Biological Activities
Recent studies have revealed several biological activities associated with this compound:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial and fungal strains. The structural characteristics of the compound contribute to its effectiveness in inhibiting microbial growth.
Antioxidant Effects
This compound has also been studied for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems:
- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical pathways.
- Enzyme Interaction : The compound interacts with enzymes and receptors involved in metabolic processes, influencing various physiological responses .
Synthesis Methods
This compound can be synthesized through the following methods:
- Esterification Reaction :
- Reactants: 2-methyl-3-(4-methylphenyl)prop-2-enoic acid and ethanol.
- Catalyst: Strong acid catalyst (e.g., sulfuric acid).
- Conditions: Reflux to ensure complete conversion .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(4-methylphenyl)prop-2-enoate | C12H14O2 | Lacks one methyl group compared to ethyl 2-methyl... |
| Mthis compound | C12H14O2 | Methyl instead of ethyl group; different volatility |
| Ethyl 4-methylbenzoate | C10H12O2 | No double bond; primarily used as a fragrance |
| Ethyl cinnamate | C11H12O2 | Contains a phenolic structure; used in flavoring |
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .
- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively scavenged free radicals, indicating strong antioxidant potential, which could be beneficial in preventing oxidative damage in biological systems .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification or condensation reactions under controlled conditions. For structurally similar esters (e.g., 2-cyano-3-(4-methylphenyl)prop-2-enoate derivatives), low-temperature adiabatic calorimetry (5–80 K) and vacuum adiabatic calorimetry (78–370 K) are used to monitor heat capacities and optimize reaction thermodynamics . Catalysts such as acid/base systems or organometallic complexes can enhance yield, while purification via column chromatography or recrystallization ensures product integrity.
Q. How can the crystallographic structure of this compound be resolved, and what software tools are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) aids in visualizing thermal ellipsoids and validating hydrogen-bonding networks .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be reconciled?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹). Discrepancies in data (e.g., unexpected peaks) require cross-validation via mass spectrometry (HRMS) or comparison with computational simulations (DFT-based IR/NMR predictions).
Advanced Research Questions
Q. How do thermodynamic properties of this compound vary between crystalline and gas phases, and what experimental approaches quantify these differences?
- Methodological Answer : Adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities in the crystalline phase (5–370 K) . For gas-phase studies, gas chromatography coupled with mass spectrometry (GC-MS) or Knudsen effusion methods determine vapor pressure and enthalpy of sublimation. Polynomial fits to experimental data enable extrapolation of thermodynamic functions (e.g., entropy, Gibbs free energy) .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can graph-set analysis resolve ambiguities in intermolecular interactions?
- Methodological Answer : Hydrogen-bonding patterns are analyzed using graph-set notation (e.g., Etter’s formalism) to classify motifs like chains (C), rings (R), or self-assembled dimers . Software like Mercury (CCDC) or PLATON identifies and visualizes these interactions. Discrepancies between predicted and observed packing require revisiting crystallographic data with SHELXL’s TWIN/BASF commands to account for twinning or disorder .
Q. How can computational modeling predict the compound’s reactivity in solution, and what parameters are critical for validating these models experimentally?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as hydrolysis or electrophilic substitution. Key parameters include solvation free energy (COSMO-RS) and transition-state barriers. Experimental validation involves kinetic studies (UV-Vis monitoring) or isotopic labeling (e.g., ¹⁸O tracing in ester hydrolysis) to confirm mechanistic predictions.
Q. What strategies address contradictions in crystallographic data, such as anomalous thermal parameters or unresolved electron density?
- Methodological Answer : Anomalies in thermal motion may indicate disorder; refine using SHELXL’s PART/SUMP instructions to partition occupancy . For unresolved electron density, high-resolution datasets (≤0.8 Å) or low-temperature data collection (100 K) reduce noise. Complementary techniques like neutron diffraction or synchrotron radiation resolve hydrogen positions unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
